Amtolmetin Guacil

Content Navigation

CAS Number

Product Name

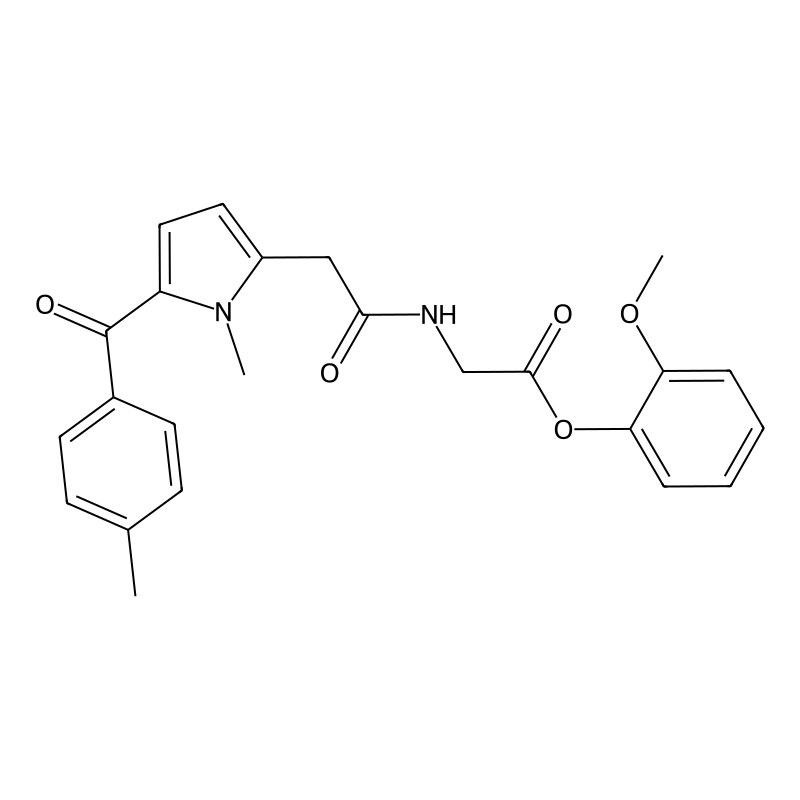

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

See also: Tolmetin (has active moiety).

Amtolmetin Guacil (AMG) is a highly lipophilic, non-acidic ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin. Synthesized via the amidation of tolmetin with glycine and subsequent esterification with guaiacol, AMG presents as a white crystalline powder with a melting point of approximately 130°C[1]. From a formulation and procurement perspective, AMG is practically insoluble in water but freely soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO) [1]. Unlike traditional acidic NSAIDs, AMG is specifically engineered to eliminate direct gastric mucosal irritation while providing potent, long-lasting anti-inflammatory activity, making it a specialized active pharmaceutical ingredient (API) for advanced analgesic and rheumatological formulations [2].

Substituting Amtolmetin Guacil with its parent compound, tolmetin sodium, or generic NSAIDs like diclofenac fundamentally compromises gastrointestinal safety. Tolmetin sodium is highly water-soluble and acidic, leading to direct mucosal toxicity and rapid systemic elimination [1]. In contrast, AMG is a non-acidic prodrug that incorporates a specific vanillic moiety designed to actively stimulate capsaicin (TRPV1) receptors on the gastrointestinal walls [2]. This targeted stimulation triggers the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), providing active gastroprotection that generic NSAIDs entirely lack[2]. Consequently, formulators cannot achieve AMG's dual-action efficacy and gastric safety profile merely by co-formulating a standard NSAID with a proton pump inhibitor.

In Vivo Gastric Tolerability and Ulcerogenic Potential

Clinical evaluations of mucosal integrity demonstrate that Amtolmetin Guacil significantly outperforms traditional NSAIDs in preventing gastric damage. In comparative studies, the incidence of gastric ulcers was limited to 3% in patients administered AMG, compared to a 25% ulceration rate in the diclofenac cohort [1]. Furthermore, the recurrence of gastric damage was observed in only 18% of the AMG group versus 53% for diclofenac[1].

| Evidence Dimension | Incidence of gastric ulcers |

| Target Compound Data | 3% ulceration rate (Amtolmetin Guacil) |

| Comparator Or Baseline | 25% ulceration rate (Diclofenac) |

| Quantified Difference | 88% relative reduction in ulceration incidence |

| Conditions | In vivo clinical administration for osteoarthritis management |

This dramatic reduction in ulcerogenic potential justifies the procurement of AMG for chronic pain formulations where gastrointestinal safety is the primary limiting factor for patient compliance.

Pharmacokinetic Duration and Anti-Inflammatory Action

The prodrug architecture of Amtolmetin Guacil fundamentally alters its pharmacokinetic profile compared to its parent moiety. While tolmetin sodium is eliminated rapidly with a mean plasma elimination half-life (t1/2) of approximately 1 hour, a single administration of AMG provides sustained anti-inflammatory action continuing for up to 72 hours[1]. This extended efficacy is driven by its lipophilic nature and gradual hydrolysis into active metabolites (tolmetin, MED5, and guaiacol) [1].

| Evidence Dimension | Duration of anti-inflammatory action |

| Target Compound Data | Up to 72 hours of continuous action (Amtolmetin Guacil) |

| Comparator Or Baseline | Rapid elimination with ~1 hour half-life (Tolmetin Sodium) |

| Quantified Difference | Significantly extended therapeutic window and delayed elimination |

| Conditions | Single oral administration pharmacokinetic tracking |

The extended duration of action allows for less frequent dosing regimens, making AMG a superior API choice for sustained-release or chronic-care product lines.

Clinical Tolerability and Formulation Viability

The active gastroprotective mechanism of Amtolmetin Guacil translates directly into higher patient retention rates in clinical settings. In a comparative tolerability study against piroxicam, only 4% (2 out of 49) of patients in the AMG group withdrew due to side effects, whereas the piroxicam group experienced an 18% (9 out of 50) withdrawal rate[1]. Additionally, no serious side effects were reported with AMG, compared to three severe cases in the piroxicam cohort [1].

| Evidence Dimension | Study withdrawal rate due to adverse side effects |

| Target Compound Data | 4.08% withdrawal rate (Amtolmetin Guacil) |

| Comparator Or Baseline | 18.0% withdrawal rate (Piroxicam) |

| Quantified Difference | 77% relative reduction in adverse event-driven withdrawals |

| Conditions | Comparative clinical trial for osteoarthritis treatment |

Lower withdrawal rates directly correlate with higher commercial viability and patient adherence for the final formulated drug product.

Solid-State Stability and Excipient Compatibility

Amtolmetin Guacil demonstrates high solid-state stability and compatibility with standard tableting excipients. Stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) analysis of marketed 600 mg AMG tablets revealed an active drug content recovery of 98.7 ± 0.56%, confirming that the API remains stable at ambient temperatures and does not undergo deleterious interactions with common formulation excipients [1]. The compound's well-defined melting point (~130°C) further supports its suitability for standard thermal and mechanical processing during tablet manufacturing [1].

| Evidence Dimension | Active pharmaceutical ingredient (API) recovery in solid dosage form |

| Target Compound Data | 98.7 ± 0.56% recovery (Amtolmetin Guacil) |

| Comparator Or Baseline | Baseline label claim (100%) |

| Quantified Difference | Minimal degradation (<1.5%) with no excipient interference |

| Conditions | HPTLC analysis of 600 mg commercial tablets at ambient conditions |

High solid-state stability and lack of excipient interference streamline the manufacturing process and reduce the need for specialized, high-cost formulation techniques.

Chronic Care Oral Solid Dosage Forms for Rheumatology

Because Amtolmetin Guacil provides up to 72 hours of sustained anti-inflammatory action and features an exceptionally low gastric ulceration rate (3% vs. 25% for diclofenac), it is a highly justified API for chronic osteoarthritis and rheumatoid arthritis medications [1]. Procurement teams should select AMG over tolmetin sodium when developing long-term oral therapies where patient compliance is threatened by the GI toxicity of traditional NSAIDs.

TRPV1-Targeted Gastroprotective Therapeutics

AMG's specific vanillic moiety actively stimulates TRPV1 (capsaicin) receptors to release nitric oxide (NO) and CGRP, offering a built-in mucosal defense mechanism [2]. This makes AMG an ideal candidate for pharmaceutical developers aiming to launch next-generation NSAIDs that do not require co-formulation with proton pump inhibitors (PPIs) or misoprostol to achieve gastric safety.

Lipophilic Matrix and Non-Aqueous Formulation Systems

Given its near-insolubility in water but free solubility in organic solvents like methanol, chloroform, and DMSO, AMG is highly suitable for lipid-based drug delivery systems or non-aqueous solvent processing [3]. Formulators can leverage its lipophilicity and stable melting point (~130°C) to design specialized soft-gel or matrix-based formulations that enhance bioavailability while maintaining the compound's prodrug stability [3].

References

- [1] "Amtolmetin guacil", New Drug Approvals.

- [2] "Efficacy and Safety of Amtolmetin Guacyl in the Management of Knee Osteoarthritis", Longdom Publishing.

- [3] M.V. Mahadik et al., "Application of a stability-indicating HPTLC method for quantitative analysis of amtolmetin guacil in a pharmaceutical dosage form", AKJournals.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types